molecular formula C10H12N2O2 B3008173 3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine CAS No. 2201829-28-7

3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine

Cat. No. B3008173
CAS RN: 2201829-28-7
M. Wt: 192.218
InChI Key: ODXHCMRKFSMANT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of pyridazine derivatives, which includes “3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine”, involves various methods . One common method is the Lewis acid-mediated inverse electron demand Diels-Alder reaction . Another approach is the copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones .


Molecular Structure Analysis

The molecular structure of “3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine” can be inferred from its IUPAC name and similar compounds . It likely contains a pyridazine ring (a six-membered ring with two nitrogen atoms), an oxetane ring (a three-membered ring containing an oxygen atom), and a cyclopropyl group.


Chemical Reactions Analysis

Pyridazine derivatives, including “3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine”, can undergo a variety of chemical reactions . These include [3 + n] cycloaddition reactions, which are one of the most important and efficient tools in the synthesis of heterocyclic rings .

Scientific Research Applications

Antimicrobial Activity

Pyridazine derivatives, including 3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine , have been recognized for their antimicrobial properties. These compounds can be designed to target a variety of microbial pathogens, offering potential treatments for bacterial and fungal infections. The structural flexibility of pyridazine allows for the synthesis of compounds tailored to inhibit specific microbial enzymes or disrupt cell wall synthesis .

Antidepressant and Anxiolytic Effects

The pyridazine scaffold is a common feature in many pharmacological agents with central nervous system activity. Derivatives of 3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine may exhibit antidepressant and anxiolytic effects by interacting with neurotransmitter systems, such as serotonin and dopamine, which are implicated in mood regulation and anxiety disorders .

Anti-Hypertensive Agents

Pyridazine derivatives have shown promise as anti-hypertensive agents. They can act on various pathways involved in blood pressure regulation, including calcium channels and angiotensin-converting enzyme (ACE) inhibitors. By modifying the 3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine molecule, researchers can develop new drugs to help manage hypertension .

Anticancer Properties

Research has indicated that pyridazine derivatives can play a role in cancer therapy. These compounds can be engineered to interfere with cell division and proliferation. The oxetane moiety in 3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine could potentially be exploited to design drugs that target specific cancer cell lines, leading to the development of more effective and less toxic chemotherapy agents .

Antiplatelet and Anticoagulant Effects

The pyridazine ring system has been utilized in the development of antiplatelet and anticoagulant drugs. These medications are crucial for preventing thrombosis and managing cardiovascular diseases3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine derivatives could contribute to this field by providing new molecules that modulate platelet aggregation and blood coagulation pathways .

Agrochemical Applications

Pyridazine compounds have also found use in the agricultural sector as herbicides and insecticides. The unique structure of 3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine can be optimized to create compounds that are effective against a wide range of agricultural pests and weeds, thereby improving crop protection strategies .

Future Directions

The future directions for “3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine” could involve further exploration of its potential applications in medicinal chemistry and optoelectronics, given the wide range of pharmacological activities exhibited by pyridazine derivatives .

properties

IUPAC Name

3-cyclopropyl-6-(oxetan-3-yloxy)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-2-7(1)9-3-4-10(12-11-9)14-8-5-13-6-8/h3-4,7-8H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXHCMRKFSMANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)OC3COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine

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